

Torkinib ATP-competitive mTOR inhibitor

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Compound of Interest

Compound Name: Torkinib

Cat. No.: B612163

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An In-depth Technical Guide to **Torkinib** (PP242): An ATP-Competitive mTOR Inhibitor

Executive Summary

Torkinib, also known as PP242, is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.^{[1][2][3][4][5]} As a member of the **TORKinib** class of molecules, it distinguishes itself from earlier allosteric inhibitors like rapamycin by directly targeting the kinase domain's ATP-binding site.^{[6][7]} This mechanism allows **Torkinib** to inhibit both major mTOR-containing complexes, mTORC1 and mTORC2, leading to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway.^{[2][6][8]} This guide provides a detailed overview of **Torkinib**'s chemical properties, mechanism of action, inhibitory activity, and the experimental protocols used for its characterization, intended for researchers and professionals in drug development.

Chemical Properties

Torkinib is a pyrazolopyrimidine compound with demonstrated anti-cancer properties.^[9]

Property	Value
Chemical Name	2-[4-Amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-1H-indol-5-ol[9][10]
Synonyms	PP242, PP-242[9]
Molecular Formula	C ₁₆ H ₁₆ N ₆ O[3][9]
Molecular Weight	308.34 g/mol [3][9]
CAS Number	1092351-67-1[2][3]

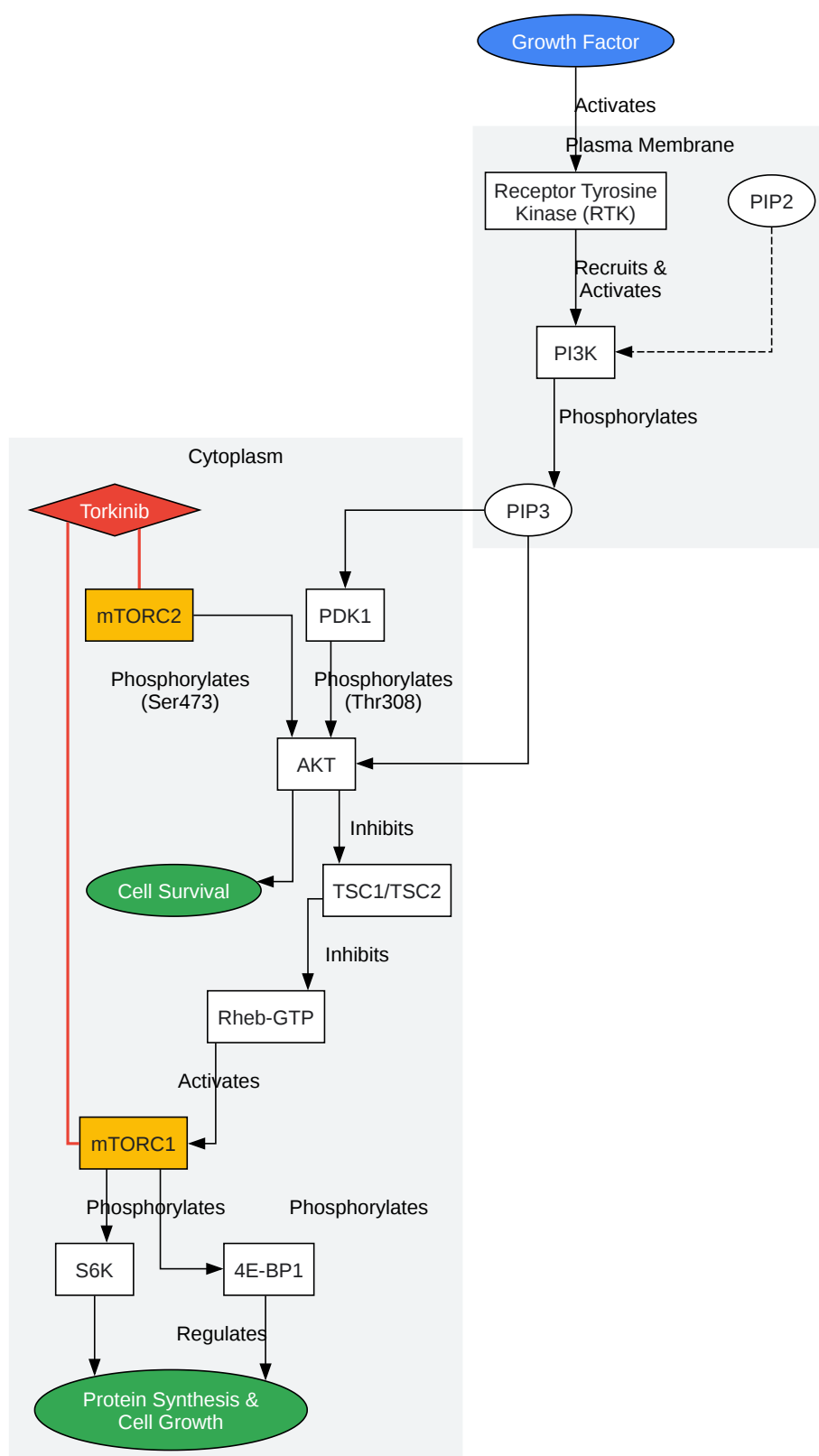
Mechanism of Action

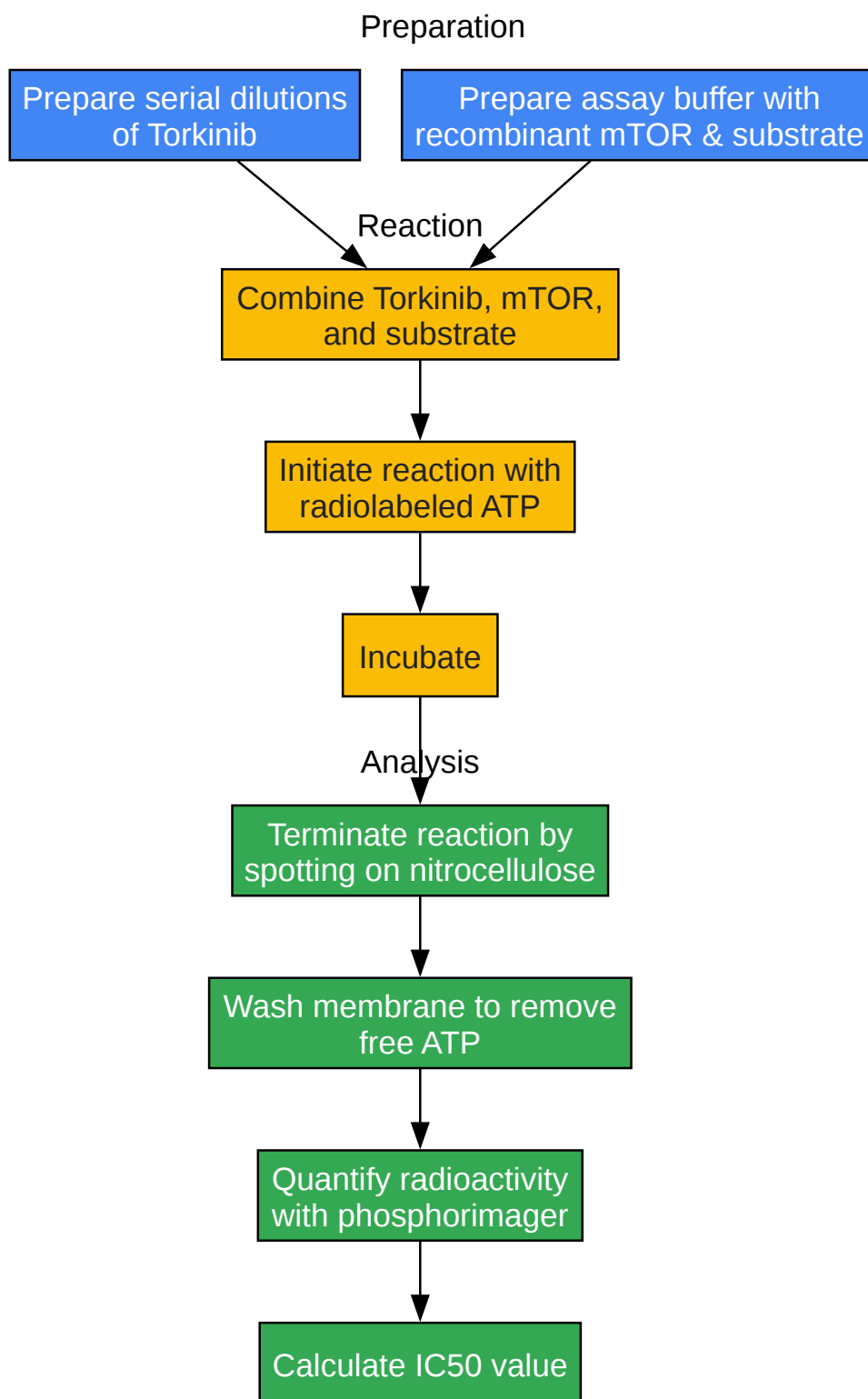
Torkinib functions as a direct inhibitor of mTOR's kinase activity by competing with ATP for binding to the catalytic site within the kinase domain.[2][6] This mode of action is fundamentally different from rapamycin, which acts allosterically and only partially inhibits mTORC1 signaling while being largely ineffective against mTORC2.[6][7]

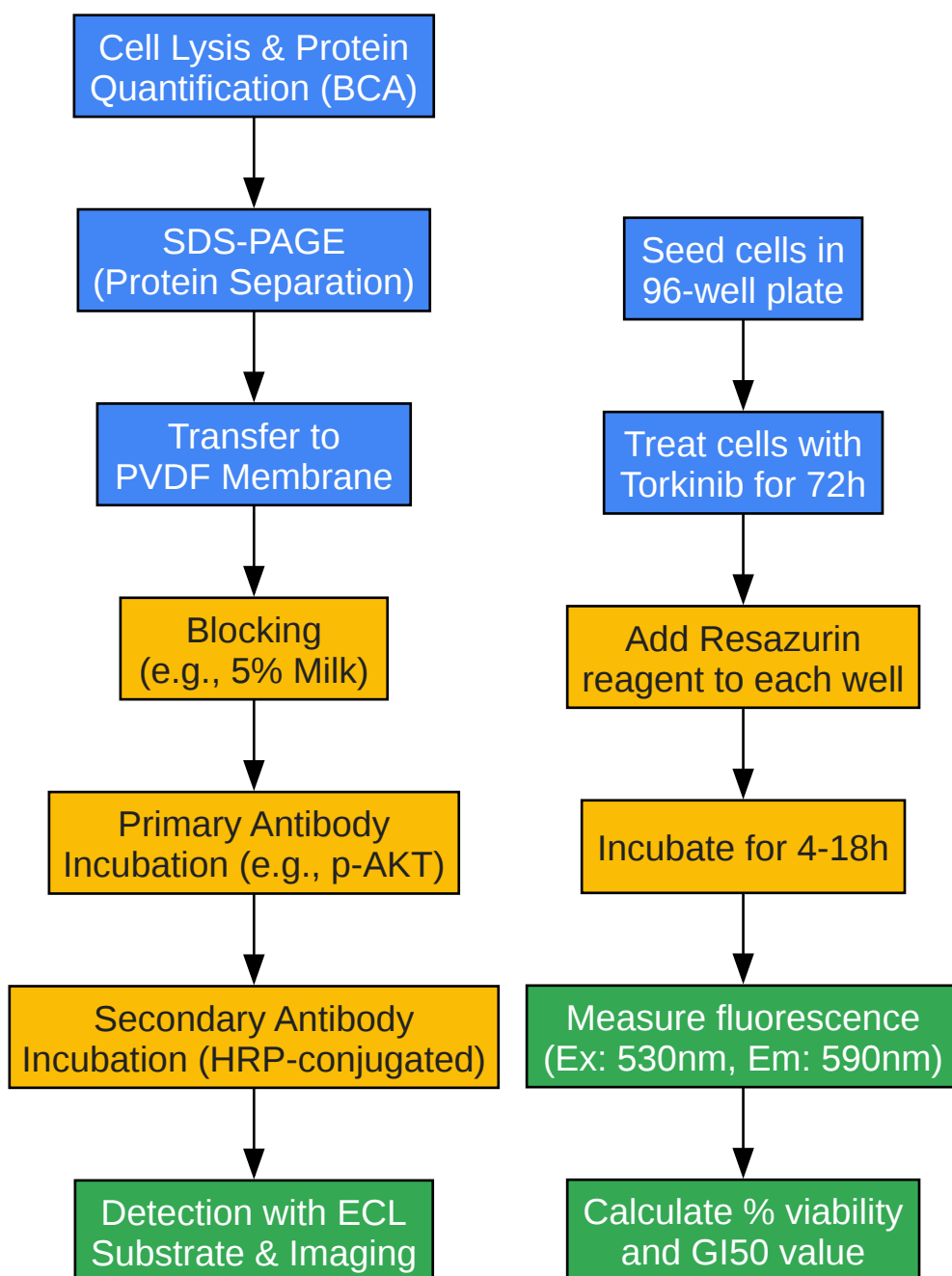
By inhibiting both complexes, **Torkinib** provides a more complete shutdown of mTOR signaling:

- mTORC1 Inhibition: **Torkinib** blocks the mTORC1-mediated phosphorylation of key substrates like S6 kinase (S6K) and eIF4E-binding protein 1 (4E-BP1).[1][11] This action disrupts cap-dependent translation and protein synthesis, which are critical for cell growth and proliferation.[1]
- mTORC2 Inhibition: **Torkinib** prevents mTORC2 from phosphorylating Akt at the Serine 473 residue.[1][5] This phosphorylation is a key step for full Akt activation, a kinase central to promoting cell survival and inhibiting apoptosis.[12]

The dual inhibition of mTORC1 and mTORC2 makes **Torkinib** a powerful tool for investigating mTOR signaling and a lead compound for developing cancer therapeutics.[6][10]







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